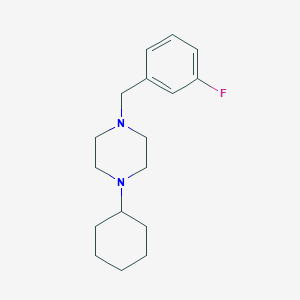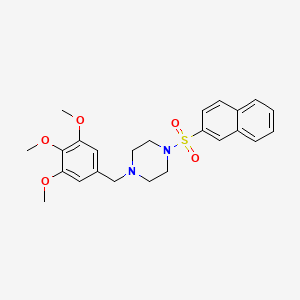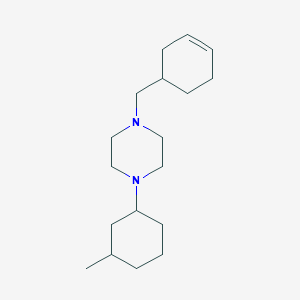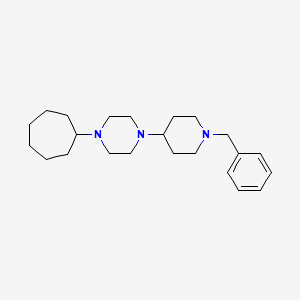![molecular formula C24H16ClF5N2O2 B10887526 4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)
4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the difluoromethoxy and fluorobenzyl groups through nucleophilic substitution reactions. The final step involves the chlorination of the aromatic ring under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the formation of dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro or bromo groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-[4-CHLORO-3-[3-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROBENZYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzoic acid: Another halogenated aromatic compound with similar structural features.
Chloroform: A simpler organochlorine compound used in various chemical applications.
Dichloromethane: A common solvent with similar halogenation but simpler structure.
Eigenschaften
Molekularformel |
C24H16ClF5N2O2 |
|---|---|
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-[(4-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H16ClF5N2O2/c25-20-21(15-3-1-5-18(11-15)33-23(27)28)31-32(13-14-7-9-17(26)10-8-14)22(20)16-4-2-6-19(12-16)34-24(29)30/h1-12,23-24H,13H2 |
InChI-Schlüssel |
OGXIJEAKUCNZJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)


![2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10887504.png)



![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
